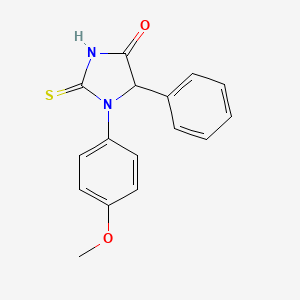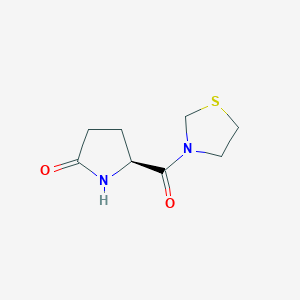
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one typically involves the reaction of a thiazolidine derivative with a pyrrolidinone derivative under specific conditions. One common method involves the use of a base to facilitate the nucleophilic attack of the thiazolidine on the carbonyl group of the pyrrolidinone, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary but often include interactions with key amino acid residues or metal ions within the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxymethyl pyrrolidines: These compounds share a similar pyrrolidine core but differ in their functional groups and overall structure.
Thiazolidine derivatives: Compounds with a thiazolidine ring but different substituents or additional functional groups.
Uniqueness
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one is unique due to its specific combination of a thiazolidine ring and a pyrrolidinone ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
600156-84-1 |
|---|---|
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
(5S)-5-(1,3-thiazolidine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2S/c11-7-2-1-6(9-7)8(12)10-3-4-13-5-10/h6H,1-5H2,(H,9,11)/t6-/m0/s1 |
InChI-Schlüssel |
ZOXGXFCKWOMIEP-LURJTMIESA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N2CCSC2 |
Kanonische SMILES |
C1CC(=O)NC1C(=O)N2CCSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
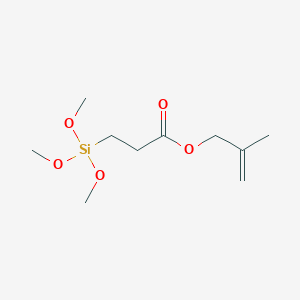
![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)
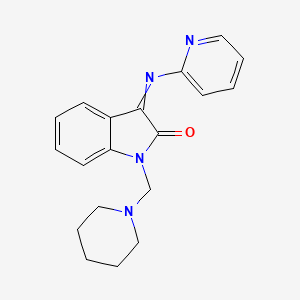
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)


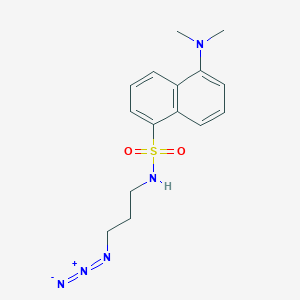
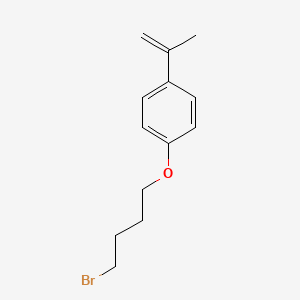
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
